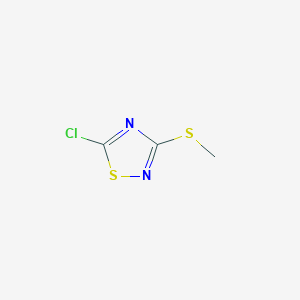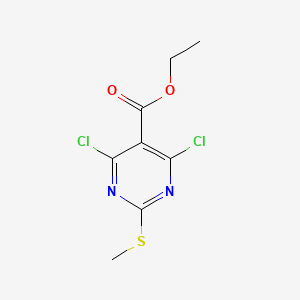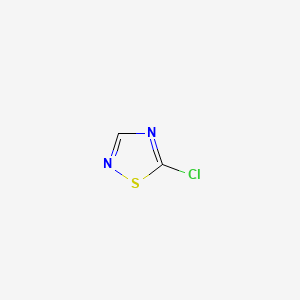
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- is a heterocyclic compound that is comprised of a nitrogen, sulfur, and carbon atom. It is a member of the thiadiazole family, which is a group of compounds that have a nitrogen-sulfur-carbon-carbon ring structure. This compound has a variety of applications in the scientific and medical fields, and is used in the synthesis of other compounds, as well as in the study of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial and Antifungal Applications
1,2,4-Thiadiazole derivatives have demonstrated notable antimicrobial and antifungal activities. A study by Wardakhan and El-Sayed (2009) showed that 5-cyanomethyl-1,3,4-thiadiazole derivatives exhibited high antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Wardakhan & El-Sayed, 2009). Similarly, compounds containing 1,3,4-thiadiazole and 1,3-thiazole rings bearing a pyridine moiety have shown promising anticancer activity against human colon carcinoma and hepatocellular carcinoma cell lines, with better performance than the reference drug Harmine (Abouzied et al., 2022).
Fungicidal Activity
The fungicidal activity of 1,2,4-Thiadiazole derivatives has been a significant area of research. Fan et al. (2010) synthesized thiadiazole-containing triazolothiadiazoles that showed a wide spectrum of fungicidal activity, indicating their potential as lead compounds for new fungicide development (Fan et al., 2010).
Anticancer Agents
Several studies have highlighted the anticancer potential of 1,2,4-Thiadiazole derivatives. Gomha et al. (2017) synthesized novel thiadiazole derivatives that exhibited potent anticancer activity, particularly against Hepatocellular carcinoma cell lines, suggesting a promising direction for anticancer drug development (Gomha et al., 2017).
Liquid Crystal Applications
The mesomorphic behavior of compounds containing 1,2,4-triazole and 1,3,4-thiadiazole rings has been studied for their potential applications in liquid crystal displays. Tomma et al. (2009) synthesized new liquid crystalline compounds exhibiting enantiotropic nematic mesophases, opening avenues for their use in advanced display technologies (Tomma et al., 2009).
Antitubercular Agents
Research by Ramprasad et al. (2015) on phenothiazine and 1,3,4-thiadiazole hybrid derivatives revealed significant inhibition activity against Mycobacterium tuberculosis, presenting a new approach for antitubercular drug design (Ramprasad et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been used in proteomics research , suggesting that this compound may also interact with proteins or enzymes in the body.
Mode of Action
It’s suggested that similar compounds may exert their effects through reactions with protein sulfhydryl groups on the cell membrane .
Biochemical Pathways
Similar compounds have been involved in the synthesis of new pyrazole derivatives , indicating that this compound may also participate in similar biochemical reactions.
Pharmacokinetics
Similar compounds have been described as having high gastrointestinal absorption and being non-permeant to the blood-brain barrier .
Result of Action
Similar compounds have shown inhibitory effects on certain cellular functions and growth inhibitory effects against Mycobacterium tuberculosis .
Action Environment
Similar compounds have been used as biocides, suggesting that they may be stable and effective in various environmental conditions .
properties
IUPAC Name |
5-chloro-3-methylsulfanyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2S2/c1-7-3-5-2(4)8-6-3/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRYKIFAMMXTOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NSC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341197 |
Source


|
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
CAS RN |
21735-15-9 |
Source


|
| Record name | 1,2,4-Thiadiazole, 5-chloro-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-3-(methylsulfanyl)-1,2,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)





